molecular formula C17H27FN8 B5507040 2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine

2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine

Cat. No. B5507040
M. Wt: 362.4 g/mol
InChI Key: VDSFJKWYSPCOMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

A key intermediate in the synthesis of new classes of potent inhibitors, including compounds similar to the one , was synthesized by converting commercially available dichlorofluoropyrimidine through telescoped steps, yielding a high overall yield. This process provides an economical alternative for synthesizing related complex compounds (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of related triazolopyrimidine compounds shows significant planarity due to π-conjugation, as observed in certain derivatives. The compounds form various hydrogen-bonded chains in crystal structures, contributing to their stability and reactivity (Dolzhenko et al., 2011).

Chemical Reactions and Properties

1,3,5-Triazine derivatives, including compounds structurally similar to the one , can be synthesized using multi-component reactions under controlled conditions, such as microwave irradiation. These reactions typically involve cyanamide, aromatic aldehydes, and an amine (Sadek et al., 2023).

Physical Properties Analysis

The physical properties of related compounds, especially their crystal structure, are significantly influenced by their molecular geometry and the presence of various functional groups. The planarity and the presence of multiple nitrogen atoms contribute to strong intermolecular interactions, which are critical in defining their crystalline nature (Lu et al., 2004).

Chemical Properties Analysis

Compounds similar to the one exhibit various chemical behaviors based on their functional groups. For instance, the presence of amino and triazine groups contributes to their ability to form derivatives through reactions with other amines, resulting in a diverse range of heterocyclic compounds (Farghaly, 2008).

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the utility of compounds structurally related to "2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine" in synthesizing a wide array of heterocyclic compounds. For instance, the synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) demonstrates the compound's relevance in generating new tricyclic structures with potential biological activity (Khashi et al., 2015).

Antineoplastic Activity

The compound's structural framework is closely related to that of flumatinib, a novel antineoplastic tyrosine kinase inhibitor undergoing clinical trials for the treatment of chronic myelogenous leukemia (CML). This indicates the potential of such compounds in developing new cancer therapies, as seen in the study of flumatinib's metabolism in CML patients (Gong et al., 2010).

Antimicrobial and Antifungal Properties

Compounds with a similar structure have shown moderate effects against bacterial and fungal species, highlighting their potential as antimicrobial and antifungal agents. This area of research opens up possibilities for the development of new antibiotics and treatments for fungal infections (Abdel‐Aziz et al., 2008).

Material Science Applications

The synthesis of polyamides containing nucleobases like theophylline and thymine, through reactions with compounds structurally related to the one , suggests potential applications in material science. These polyamides, with specific nucleobases as side groups, could have unique properties suitable for specialized applications (Hattori & Kinoshita, 1979).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

properties

IUPAC Name

2-[3-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-5-fluoro-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27FN8/c1-23(2)11-14-21-22-15(25(14)5)12-7-6-8-26(10-12)17-19-9-13(18)16(20-17)24(3)4/h9,12H,6-8,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSFJKWYSPCOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCCN(C2)C3=NC=C(C(=N3)N(C)C)F)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine

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